An In-Depth Technical Guide to the Principle of Action of Ac-Gly-Ala-Lys(Ac)-AMC
An In-Depth Technical Guide to the Principle of Action of Ac-Gly-Ala-Lys(Ac)-AMC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorogenic substrate Ac-Gly-Ala-Lys(Ac)-AMC, its principle of action in the study of histone deacetylases (HDACs), and detailed protocols for its application in enzymatic assays.
Core Principle of Action
Ac-Gly-Ala-Lys(Ac)-AMC is a synthetic peptide substrate designed for the sensitive and continuous measurement of Class I and Class II histone deacetylase (HDAC) activity.[1][2] Its mechanism of action is predicated on a two-step enzymatic cascade that results in the release of a highly fluorescent molecule, 7-amino-4-methylcoumarin (AMC).
Step 1: Deacetylation by HDACs
The substrate features an acetylated lysine residue (Lys(Ac)). In the presence of a biologically active HDAC enzyme, the acetyl group is hydrolyzed from the ε-amino group of the lysine side chain. This enzymatic modification is the primary event of interest, as the rate of this reaction is directly proportional to the HDAC activity in the sample.
Step 2: Proteolytic Cleavage and Fluorescence Release
The deacetylated peptide, Ac-Gly-Ala-Lys-AMC, becomes a substrate for a developing enzyme, typically trypsin. Trypsin recognizes and cleaves the peptide bond at the C-terminus of the now-unmodified lysine residue. This cleavage liberates the 7-amino-4-methylcoumarin (AMC) fluorophore.[3] In its quenched state within the peptide, AMC exhibits minimal fluorescence. However, upon its release, it fluoresces intensely, with excitation and emission maxima typically in the ranges of 340-360 nm and 440-460 nm, respectively.[4] The increase in fluorescence over time can be monitored using a fluorometric plate reader, providing a direct measure of HDAC activity.
Signaling Pathway and Experimental Workflow
The enzymatic cascade and a typical experimental workflow can be visualized as follows:
Caption: Enzymatic cascade for the measurement of HDAC activity using Ac-Gly-Ala-Lys(Ac)-AMC.
Caption: A generalized experimental workflow for an HDAC activity assay.
Quantitative Data
The kinetic parameters of Ac-Gly-Ala-Lys(Ac)-AMC have been determined for several human recombinant HDAC isoforms. The following table summarizes these findings, providing a basis for comparative analysis and experimental design.
| HDAC Isoform | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) |
| HDAC1 | 0.081 | 14,000 |
| HDAC2 | 0.006 | 60 |
| HDAC3 | 2.8 | 110,000 |
| HDAC6 | 0.024 | 1,200 |
| HDAC8 | 0.015 | 1,100 |
| HDAC10 | 0.012 | 1,300 |
| Data sourced from Schultz et al., 2004, Biochemistry.[5][6] |
Experimental Protocols
The following protocols are provided as a general guideline and should be optimized for specific experimental conditions.
Reagent Preparation
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Ac-Gly-Ala-Lys(Ac)-AMC Stock Solution: Prepare a 30 mM stock solution by dissolving the substrate in DMSO. Store in aliquots at -20°C.[3]
-
Assay Buffer: A common assay buffer consists of 15 mM Tris-HCl (pH 8.1), 250 µM EDTA, 250 mM NaCl, and 0.1% PEG8000.[3]
-
Trypsin Stock Solution: Prepare a 50 mg/mL stock solution of trypsin in TBS (pH 7.4). Store in aliquots at -20°C.[4]
-
HDAC Enzyme: Dilute the HDAC enzyme to the desired concentration in cold assay buffer immediately before use.
In Vitro HDAC Activity Assay
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To the wells of a black 96-well microplate, add the diluted HDAC enzyme and assay buffer.
-
If screening for inhibitors, add the test compounds at this stage and pre-incubate with the enzyme.
-
Initiate the deacetylation reaction by adding the Ac-Gly-Ala-Lys(Ac)-AMC substrate. The final substrate concentration should be optimized based on the KM value for the specific HDAC isoform being studied.
-
Incubate the plate at 37°C for a predetermined period (e.g., 60 minutes).
-
Stop the deacetylation reaction and initiate the cleavage step by adding the trypsin solution. A final trypsin concentration of approximately 0.05-2 mg/mL is typically used.[3][6] Some protocols also include an HDAC inhibitor like Trichostatin A (TSA) in the trypsin solution to ensure the deacetylation reaction is completely halted.[4]
-
Incubate at room temperature or 37°C for 15-20 minutes to allow for the complete cleavage of the deacetylated substrate.[3]
-
Measure the fluorescence intensity using a microplate reader with excitation at 340-360 nm and emission at 440-460 nm.[4]
-
Calculate the rate of reaction from the linear portion of the fluorescence versus time plot.
Cell-Based HDAC Activity Assay
-
Seed cells in a 96-well tissue culture plate and culture overnight.
-
Treat cells with test compounds or vehicle controls for the desired period.
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Add a cell-permeable version of the substrate, such as Boc-Lys(Ac)-AMC, to the culture medium at a final concentration of approximately 25 µM.[7]
-
Incubate for 2-3 hours at 37°C in a CO2 incubator.[7]
-
Lyse the cells and develop the fluorescent signal by adding a lysis/developer solution containing a non-ionic detergent (e.g., Nonidet P-40), trypsin, and an HDAC inhibitor.[4]
-
Incubate for 15 minutes at room temperature.[7]
-
Measure the fluorescence as described in the in vitro assay protocol.
Applications in Research and Drug Development
The Ac-Gly-Ala-Lys(Ac)-AMC substrate and its associated assay are valuable tools for:
-
High-Throughput Screening (HTS): The fluorogenic nature and amenability to a microplate format make this assay ideal for screening large compound libraries to identify novel HDAC inhibitors.
-
Enzyme Kinetics and Characterization: This substrate allows for the detailed kinetic analysis of different HDAC isoforms, including the determination of KM and kcat values, which is crucial for understanding their enzymatic behavior and substrate specificity.[5][6]
-
Inhibitor Potency and Selectivity Profiling: The assay can be used to determine the IC50 values of inhibitory compounds against a panel of HDAC isoforms, providing insights into their potency and selectivity.
-
Cellular Target Engagement: By using cell-based assay formats, researchers can assess the ability of compounds to inhibit HDAC activity within a cellular context.
References
- 1. Bachem Ac-Gly-Ala-Lys(Ac)-AMC, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 2. avantorsciences.com [avantorsciences.com]
- 3. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Kinetics and comparative reactivity of human class I and class IIb histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
